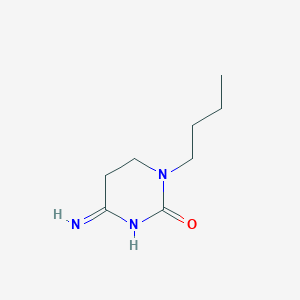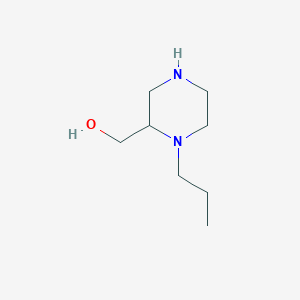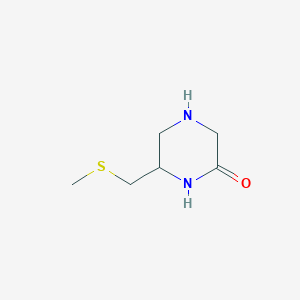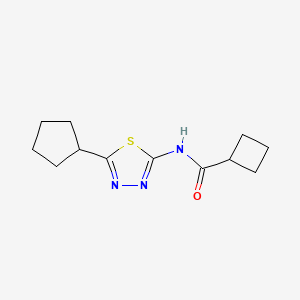
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves the following steps :
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours.
Cyclopentyl Substitution: The cyclopentyl group is introduced by reacting the thiadiazole intermediate with cyclopentyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in acetone at room temperature.
Cyclobutanecarboxamide Formation: The final step involves the reaction of the substituted thiadiazole with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction typically reduces the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents such as ether or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents such as dichloromethane or acetone; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: N-alkyl or N-acyl thiadiazole derivatives.
科学研究应用
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has a wide range of scientific research applications :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological processes.
Medicine: Due to its anticancer properties, the compound is being investigated as a potential chemotherapeutic agent. It has shown promising results in preclinical studies against various cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems.
作用机制
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with various molecular targets and pathways . The compound is known to inhibit specific enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways that promote cancer cell growth. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other pro-apoptotic proteins.
相似化合物的比较
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as :
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also contains a 1,3,4-thiadiazole ring but has a trifluoromethyl group and a benzamide moiety. It exhibits similar biological activities but with different potency and selectivity.
Acetazolamide: A well-known diuretic that contains a 1,3,4-thiadiazole ring. It is used clinically for the treatment of glaucoma and other conditions. While it shares the thiadiazole ring, its overall structure and applications differ significantly.
Methazolamide: Another diuretic with a 1,3,4-thiadiazole ring, used for similar medical conditions as acetazolamide. It also differs in structure and specific applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the cyclopentyl and cyclobutanecarboxamide groups, which contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C12H17N3OS |
|---|---|
分子量 |
251.35 g/mol |
IUPAC 名称 |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H17N3OS/c16-10(8-6-3-7-8)13-12-15-14-11(17-12)9-4-1-2-5-9/h8-9H,1-7H2,(H,13,15,16) |
InChI 键 |
XJTYILWONAQWEH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)C3CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


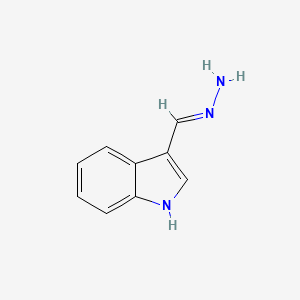
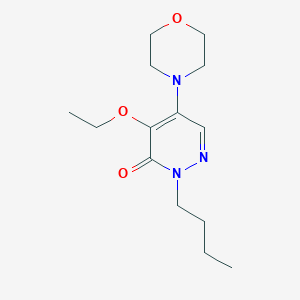
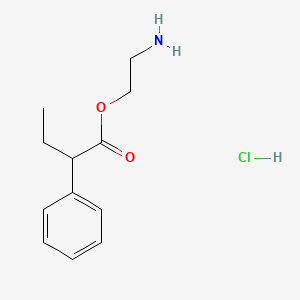
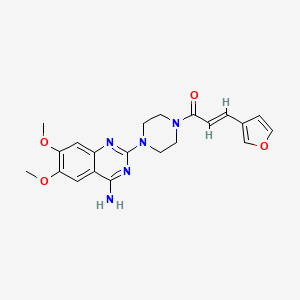
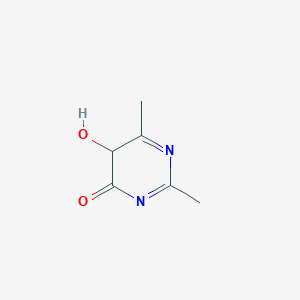
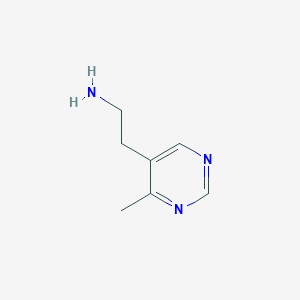

![6-Bromo[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13102933.png)
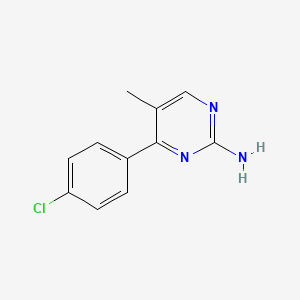
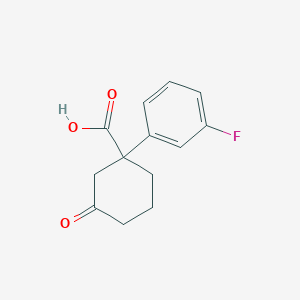
![(2R,3S,5S)-5-(4-Amino-7H-imidazo[4,5-d][1,2,3]triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B13102957.png)
